1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
Description
1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a piperazine derivative featuring a pyridin-2-yl group at the 1-position and a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety at the 4-position.
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(16-13-14-5-1-2-6-15(14)23-16)21-11-9-20(10-12-21)17-7-3-4-8-19-17/h3-4,7-8,13H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVCIRMZMVXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine core linked to a pyridine and a benzothiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure indicates the presence of nitrogen and sulfur atoms, which are often involved in biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing piperazine and pyridine rings exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study conducted on related piperazine derivatives demonstrated their effectiveness against breast and colon cancer cell lines. The antiproliferative activity was attributed to the compounds' ability to induce apoptosis through mitochondrial pathways .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the benzothiophene moiety is particularly notable as it has been linked to enhanced activity against a range of bacterial strains.
Research Findings:
In vitro studies have shown that derivatives of benzothiophene exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Binding: The compound may interact with specific receptors involved in cancer signaling pathways.
- Enzyme Inhibition: It could inhibit enzymes critical for cancer cell metabolism or bacterial growth.
- Apoptosis Induction: By triggering apoptotic pathways, it may promote cell death in malignant cells.
Data Tables
Comparison with Similar Compounds
Key Structural Analogues
The following analogues are structurally and functionally relevant:
Receptor Targeting
- 5HT7 Receptor Agonists : Piperazine derivatives like 1-[6-(Pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine are reported as 5HT7 receptor agonists for treating depression and anxiety . The pyridin-2-yl group in the target compound may influence receptor binding affinity or selectivity.
- Dopamine D3 Selectivity : Compounds such as 7j and 7k were designed as selective dopamine D3 receptor ligands, highlighting the role of piperazine in central nervous system targeting .
Antimicrobial Activity
- Candida albicans Virulence Inhibition: Piperazine derivatives like 1c and 28e inhibit hyphae formation in C. albicans at 400 μM .
Physicochemical Properties
- Molecular Weight and Solubility : The benzothiophene and pyridin-2-yl groups may increase hydrophobicity compared to analogues with chlorophenyl or trifluoromethyl substituents. For example, 1-(diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a predicted boiling point of 487.4°C , suggesting the target compound may exhibit similar thermal stability.
- Crystallography : SHELX software, widely used for small-molecule refinement , could resolve the target compound’s crystal structure, aiding in conformational analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
